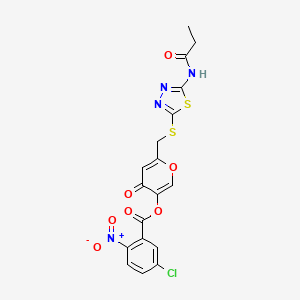
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a useful research compound. Its molecular formula is C18H13ClN4O7S2 and its molecular weight is 496.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic molecule notable for its diverse biological activities. This compound integrates a pyran ring, a thiadiazole moiety, and nitrobenzoate functionality, which contribute to its potential applications in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN3O5S, with a molecular weight of approximately 423.9 g/mol . The structural components are essential for its biological interactions:
| Property | Value |
|---|---|
| Molecular Weight | 423.9 g/mol |
| Molecular Formula | C18H16ClN3O5S |
| CAS Number | 896018-98-7 |
The biological activity of this compound primarily involves interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymatic pathways, potentially leading to therapeutic effects in various diseases.
Interaction Studies
Interaction studies have demonstrated that modifications on the thiadiazole and pyran rings significantly influence binding affinity and specificity towards biological targets. These studies are critical for optimizing the compound for therapeutic use.
Biological Activity
Research has shown that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for anti-inflammatory applications.
Case Studies
Several studies have explored the biological effects of related compounds:
-
Study on Antimicrobial Activity :
- A study examined the efficacy of similar thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
-
Cytotoxicity Evaluation :
- Research involving cancer cell lines (e.g., HeLa and MCF7) showed that certain derivatives induced apoptosis, suggesting a mechanism for anticancer activity.
-
Inflammation Modulation :
- In vitro studies indicated that the compound could downregulate pro-inflammatory cytokines in macrophage models.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-chloro-2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O7S2/c1-2-15(25)20-17-21-22-18(32-17)31-8-10-6-13(24)14(7-29-10)30-16(26)11-5-9(19)3-4-12(11)23(27)28/h3-7H,2,8H2,1H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPKTSYGDNLNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














